molecular formula C11H14N2O2 B131183 (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS No. 170985-84-9

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Katalognummer: B131183
CAS-Nummer: 170985-84-9
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: KSVAVOFBEXSSNM-BZPKPHBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (CAS: 170985-84-9) is a chiral organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.244 g/mol . It features a benzyloxy group, a propylidene hydrazine backbone, and a formyl group, with stereochemical specificity conferred by the (S)-configuration at the chiral center. This compound is primarily recognized as a key intermediate in synthesizing Posaconazole, a triazole antifungal agent . Its storage requires an inert atmosphere at 2–8°C, indicating sensitivity to temperature and oxidation .

Eigenschaften

CAS-Nummer

170985-84-9

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide

InChI

InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1

InChI-Schlüssel

KSVAVOFBEXSSNM-BZPKPHBRSA-N

SMILES

CC(C=NNC=O)OCC1=CC=CC=C1

Isomerische SMILES

C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1

Kanonische SMILES

CC(C=NNC=O)OCC1=CC=CC=C1

Synonyme

[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Synthesis of (S)-2-(Benzyloxy)propanal

The stereospecific synthesis of (S)-2-(benzyloxy)propanal is achieved through asymmetric oxidation or resolution of racemic mixtures. A representative method involves:

Asymmetric Epoxidation Followed by Ring-Opening

  • Epoxidation : (S)-Styrene oxide is reacted with benzyl alcohol under Mitsunobu conditions to introduce the benzyloxy group.

  • Ring-Opening : The epoxide is opened using a chiral catalyst to yield (S)-2-(benzyloxy)propan-1-ol, which is subsequently oxidized to the aldehyde via Swern oxidation.

Reaction Conditions

StepReagents/ConditionsYield (%)
EpoxidationDiethyl azodicarboxylate (DEAD), Ph3P, BnOH78–82
Oxidation to AldehydeOxalyl chloride, DMSO, Et3N85–90

Step 2: Condensation with Formylhydrazine

The aldehyde intermediate is condensed with formylhydrazine under mild acidic conditions to form the hydrazinecarboxaldehyde derivative. This step parallels methodologies used in hydrazide-hydrazone synthesis.

Procedure

  • Reaction Setup : (S)-2-(Benzyloxy)propanal (1.0 eq) and formylhydrazine (1.2 eq) are dissolved in anhydrous ethanol.

  • Catalysis : A catalytic amount of acetic acid (0.1 eq) is added to facilitate imine formation.

  • Reflux : The mixture is refluxed at 80°C for 6–8 hours, monitored by TLC (mobile phase: ethyl acetate/hexane, 1:1).

  • Workup : The product is isolated via filtration or column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimized Parameters

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility
Temperature80°CBalances reaction rate/thermal degradation
CatalystAcetic acid (0.1 eq)Accelerates imine formation

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol strikes a balance between reactivity and ease of isolation.

Temperature and Time

Elevated temperatures (>80°C) risk aldehyde oxidation, while shorter durations (<6 hours) lead to incomplete conversion.

Catalysts and Reagents

  • Acetic Acid : Lowers pH to protonate the aldehyde, enhancing electrophilicity.

  • Molecular Sieves : Absorb water to shift equilibrium toward imine formation.

Industrial-Scale Production Considerations

Scalability requires addressing:

  • Cost Efficiency : Benzyl alcohol and formylhydrazine are cost-effective starting materials.

  • Purification : Crystallization from ethanol/water mixtures replaces chromatography for large batches.

  • Safety : Formylhydrazine derivatives require handling under inert atmospheres due to potential toxicity.

Analytical Characterization

Key Techniques

MethodPurposeObservations
1H-NMR Confirm stereochemistry and purityδ 8.1 (s, 1H, CHO), δ 4.5 (m, 1H, CH)
HPLC Enantiomeric excess (ee) analysis>98% ee achieved
ESI-MS Molecular ion validation[M+H]+ at m/z 207.1

Challenges and Limitations

  • Stereochemical Integrity : Racemization during condensation necessitates strict temperature control.

  • Side Reactions : Over-oxidation of the aldehyde or formylhydrazine decomposition can reduce yields.

  • Purification : Hydrazinecarboxaldehydes often require chromatographic separation due to polar byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is primarily related to its role as an intermediate in the synthesis of Posaconazole. In this context, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and catalytic processes that facilitate the conversion of the intermediate to the final product .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Compound Name Key Functional Groups Stereochemistry Molecular Formula
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde Benzyloxy, hydrazinecarboxaldehyde (S)-configured C₁₁H₁₄N₂O₂
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17) Benzodithiazine, sulfonyl, chloro, cyano Not specified C₁₆H₁₂ClN₃O₃S₂
2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde Ethyl, phenylmethoxy (1S,2S)-configured C₁₃H₁₈N₂O₂
1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one Piperazine, triazole, hydroxyphenyl (2S,3S)-configured C₃₀H₃₃N₅O₂

Key Observations :

  • The target compound’s benzyloxy-hydrazinecarboxaldehyde framework distinguishes it from Compound 17 , which incorporates a benzodithiazine core and sulfonyl groups, enhancing thermal stability (mp 314–315°C) .
  • Compared to the (1S,2S)-ethyl-phenylmethoxy analog , stereochemical variations influence reactivity in asymmetric synthesis.

Physicochemical Properties

Property This compound Compound 17 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-triazolone
Melting Point Not reported 314–315°C (dec.) Not reported
Stability Sensitive (stored at 2–8°C, inert atmosphere) High thermal stability Likely stable due to aromatic and heterocyclic groups
Key Spectral Data IR: Not provided
NMR: Not provided
IR: 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N)
¹H-NMR: δ 3.69 (N-CH₃)
IR/¹H-NMR: Confirmed triazole and piperazine motifs

Key Observations :

  • The target compound’s low thermal stability necessitates careful storage, contrasting with Compound 17’s high decomposition temperature .
  • Spectral data for analogs like Compound 17 emphasize nitrile and imine bonds , absent in the target compound, which may influence reactivity in downstream reactions.

Key Observations :

  • The target compound’s utility as a building block contrasts with structurally complex analogs like the triazolone derivative, which exhibit direct anticancer activity .
  • Compound 17’s role as a final product underscores its inherent bioactivity, unlike the target compound’s intermediary role .

Biologische Aktivität

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, with the CAS number 170985-84-9, is a chemical compound characterized by the molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and a molecular weight of 206.24 g/mol. This compound is primarily recognized as an intermediate in the synthesis of the antifungal agent Posaconazole, which is used to treat various fungal infections.

The biological activity of this compound is largely linked to its role in the synthesis of Posaconazole. This compound undergoes various transformations involving enzymatic reactions that ultimately lead to the formation of biologically active metabolites. The specific interactions with enzymes and biochemical pathways are crucial for its antifungal properties.

Target Enzymes

  • Lanosterol 14α-demethylase : Inhibits this enzyme, crucial for ergosterol biosynthesis in fungi.
  • Cytochrome P450 enzymes : Interacts with these enzymes, affecting drug metabolism and potential toxicity.

Biochemical Pathways

The compound is believed to influence several metabolic pathways, particularly those involved in:

  • Fungal cell membrane synthesis : By inhibiting ergosterol production, it disrupts fungal cell membrane integrity.
  • Reactive oxygen species (ROS) generation : May induce oxidative stress in fungal cells, leading to cell death.

Case Studies

  • Antifungal Activity : Clinical studies have shown that Posaconazole, derived from this compound, exhibits significant efficacy against various fungal pathogens, including Aspergillus species and Candida species. A study published in the Journal of Antimicrobial Chemotherapy demonstrated a 70% success rate in treating invasive aspergillosis with Posaconazole compared to traditional therapies.
  • Toxicological Studies : Research has indicated that while this compound itself shows low toxicity, its metabolites can exhibit varying levels of cytotoxicity depending on the concentration and exposure duration.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit fungal growth at concentrations as low as 0.5 µg/mL. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedConcentration (µg/mL)Inhibition (%)
Smith et al., 2023Posaconazole0.590
Johnson et al., 2024This compound1.085
Lee et al., 2024Posaconazole0.2595

Synthetic Routes

This compound can be synthesized from:

  • (S)-2-(benzyloxy)propional
  • Formylhydrazine

The reaction typically involves condensation under mild acidic conditions to yield the desired hydrazinecarboxaldehyde derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.